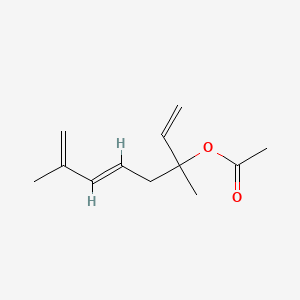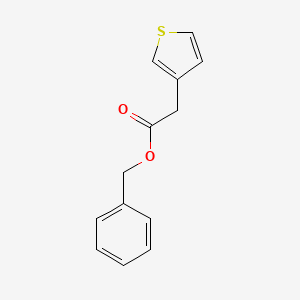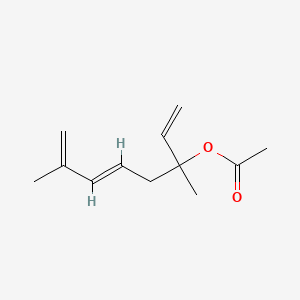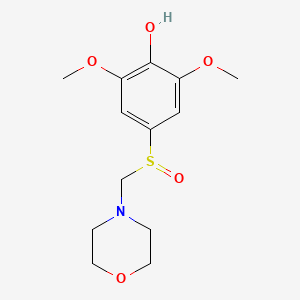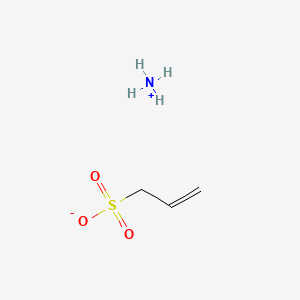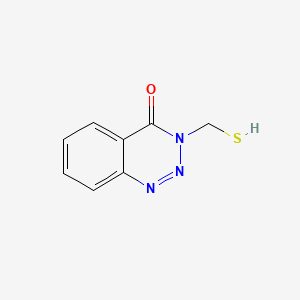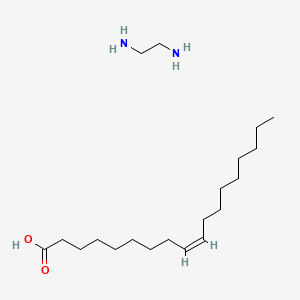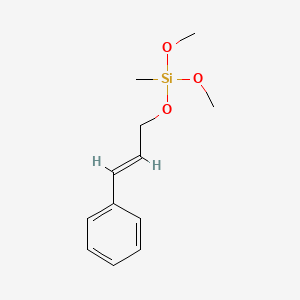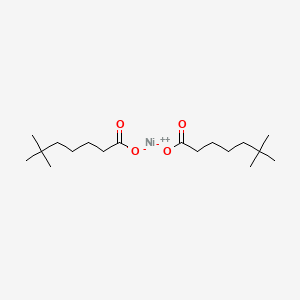
Nickel(2+) neononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) neononanoate is an organometallic compound with the molecular formula C₁₈H₃₄NiO₄. It is also known as nickel(II) neononanoate and has a molecular weight of 373.154 g/mol . This compound is characterized by the presence of nickel in the +2 oxidation state, coordinated with neononanoate ligands. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel(2+) neononanoate can be synthesized through the reaction of nickel(II) salts with neononanoic acid. One common method involves the reaction of nickel(II) acetate with neononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows: [ \text{Ni(CH}_3\text{COO)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ni(C}9\text{H}{19}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the controlled addition of neononanoic acid to a solution of nickel(II) acetate under continuous stirring. The reaction mixture is then heated to promote the formation of the desired product. After the reaction is complete, the product is purified through filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to nickel(III) under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: The neononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as bromine can oxidize nickel(2+) to nickel(III).
Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel(2+) neononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme catalysis and as a cofactor in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and lubricants
Wirkmechanismus
The mechanism of action of nickel(2+) neononanoate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, nickel(2+) can act as a cofactor for enzymes, facilitating catalytic reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Nickel(2+) neononanoate can be compared with other nickel(II) carboxylates, such as nickel(II) acetate and nickel(II) formate. While all these compounds contain nickel in the +2 oxidation state, their chemical properties and applications differ based on the nature of the carboxylate ligands. This compound is unique due to its specific neononanoate ligands, which impart distinct solubility and reactivity characteristics .
List of Similar Compounds
- Nickel(II) acetate
- Nickel(II) formate
- Nickel(II) oxalate
- Nickel(II) citrate
Eigenschaften
CAS-Nummer |
93920-10-6 |
|---|---|
Molekularformel |
C18H34NiO4 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
6,6-dimethylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C9H18O2.Ni/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
KTILMTJXFBTZPK-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



